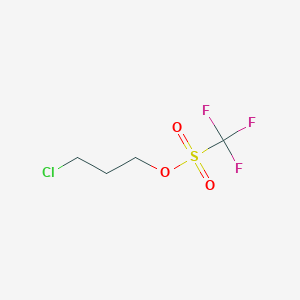

1-Chlor-3-(trifluormethylsulfonyloxy)propan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloropropyl trifluoromethanesulfonate: is a versatile chemical compound with the molecular formula C4H6ClF3O3S and a molecular weight of 226.6 g/mol . It is known for its high reactivity and is used as a building block in various chemical syntheses. This compound is particularly valued for its ability to introduce trifluoromethyl groups into organic molecules, which can significantly alter the physical and chemical properties of the resulting compounds.

Wissenschaftliche Forschungsanwendungen

3-Chloropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can enhance the stability, lipophilicity, and bioavailability of pharmaceuticals.

Biology: It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: It is employed in the development of new drugs, particularly those targeting diseases where trifluoromethyl groups can improve drug efficacy.

Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals

Wirkmechanismus

Target of Action

1-Chlor-3-(trifluormethylsulfonyloxy)propan, also known as 3-chloropropyl trifluoromethanesulfonate, is a versatile chemical compound used in various scientific research fields. Its primary targets are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of this compound involves the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of various compounds, particularly in the field of medicinal chemistry.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the trifluoromethylation of carbon-centered radical intermediates . The downstream effects of this interaction include the synthesis of various compounds with potential applications in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

60, and it has a predicted density of 1312±006 g/cm3 . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of trifluoromethylated compounds . These compounds have a wide range of applications, from organic synthesis to medicinal chemistry.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound is extremely reactive in S N 2 reactions, and thus must be stored in conditions free of nucleophiles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropropyl trifluoromethanesulfonate typically involves the reaction of 3-chloropropanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

3-chloropropanol+trifluoromethanesulfonic anhydride→3-Chloropropyl trifluoromethanesulfonate+by-products

Industrial Production Methods: In industrial settings, the production of 3-Chloropropyl trifluoromethanesulfonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is typically catalyzed by a base such as pyridine to neutralize the acidic by-products and drive the reaction to completion .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: This is the most common reaction, where the trifluoromethanesulfonate group is replaced by a nucleophile.

Elimination reactions: Under basic conditions, elimination can occur to form alkenes.

Hydrolysis: In the presence of water, hydrolysis can occur, leading to the formation of 3-chloropropanol and trifluoromethanesulfonic acid.

Common Reagents and Conditions:

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products:

Nucleophilic substitution: The major products are the substituted derivatives of 3-chloropropyl trifluoromethanesulfonate.

Elimination reactions: The major products are alkenes.

Hydrolysis: The major products are 3-chloropropanol and trifluoromethanesulfonic acid.

Vergleich Mit ähnlichen Verbindungen

- 3-Chloropropyl methanesulfonate

- 3-Chloropropyl p-toluenesulfonate

- 3-Chloropropyl benzenesulfonate

Comparison:

- Reactivity: 3-Chloropropyl trifluoromethanesulfonate is more reactive than its methanesulfonate and p-toluenesulfonate analogs due to the strong electron-withdrawing effect of the trifluoromethyl group.

- Stability: The trifluoromethyl group imparts greater thermal and chemical stability to the compound compared to its analogs.

- Applications: While all these compounds are used as alkylating agents, 3-Chloropropyl trifluoromethanesulfonate is preferred in applications requiring high reactivity and stability .

Eigenschaften

IUPAC Name |

3-chloropropyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSFHFDFHFCBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)C(F)(F)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)

![2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2515273.png)

![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)

![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)